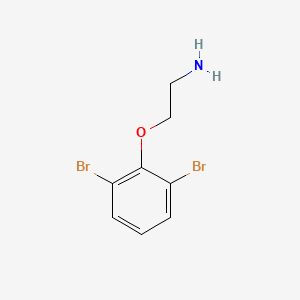

2-(2,6-Dibromo-phenoxy)ethylamine

Description

Properties

Molecular Formula |

C8H9Br2NO |

|---|---|

Molecular Weight |

294.97 g/mol |

IUPAC Name |

2-(2,6-dibromophenoxy)ethanamine |

InChI |

InChI=1S/C8H9Br2NO/c9-6-2-1-3-7(10)8(6)12-5-4-11/h1-3H,4-5,11H2 |

InChI Key |

QMRFLNWUHFCSPT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)OCCN)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural and physicochemical properties of 2-(2,6-Dibromo-phenoxy)ethylamine with its closest analogs:

Key Observations :

- Substituent Position : 2,6-Dihalogenation creates steric hindrance, which may reduce enzymatic degradation compared to 3,4-substituted analogs like dopamine (2-(3,4-Dihydroxyphenyl)ethylamine) .

- Functional Groups: The phenoxy group in the target compound introduces an oxygen atom absent in phenyl or benzylthio analogs, altering electronic properties and solubility .

Pharmacological and Biochemical Activity

- 2,6-Dichlorophenethylamine : Acts as a σ receptor ligand, with studies highlighting its affinity for σ-1 receptors (Ki = 12 nM) .

- 2C-B and Derivatives: Exhibit hallucinogenic effects via serotonin receptor (5-HT₂A) agonism, with 2C-B having an ED₅₀ of ~20 mg in humans .

- 2-(2,6-Difluorophenyl)ethanamine : Used as a precursor in pesticide synthesis, leveraging fluorine’s metabolic stability .

Inference for Target Compound: The bromine substituents in this compound may confer σ receptor or serotonin receptor activity, though empirical data are needed.

Preparation Methods

Nucleophilic Substitution via 2,6-Dibromophenol Intermediate

The most widely reported method involves a two-step process: (1) synthesis of 2,6-dibromophenol and (2) its reaction with 2-chloroethylamine hydrochloride under basic conditions (Table 1).

Step 1: Synthesis of 2,6-Dibromophenol

2,6-Dibromophenol is synthesized via electrophilic bromination of phenol using N-bromosuccinimide (NBS) in dichloromethane with diisopropylamine as a base. The reaction proceeds at 23°C for 4 hours, achieving a 79% yield (Eq. 1):

Step 2: Alkylation with 2-Chloroethylamine Hydrochloride

2,6-Dibromophenol reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate (KCO) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in acetonitrile at 80°C for 12 hours. The phase-transfer catalyst enhances interfacial reactivity, yielding 75–85% of the target compound (Eq. 2):

Table 1: Nucleophilic Substitution Reaction Parameters

| Reactant | Conditions | Catalyst | Yield (%) | Reference |

|---|---|---|---|---|

| 2,6-Dibromophenol | KCO, TBAB, 80°C, 12 h | Tetrabutylammonium bromide | 75–85 | |

| 2-Chloroethylamine HCl | Acetonitrile | Phase-transfer |

Reductive Amination of 2-(2,6-Dibromo-phenoxy)acetaldehyde

An alternative route employs reductive amination of 2-(2,6-dibromo-phenoxy)acetaldehyde with ammonium acetate using sodium triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE). This method avoids handling chlorinated intermediates and achieves moderate yields (50–65%) (Eq. 3):

Key Advantages :

-

Tolerance for reducible functional groups (e.g., esters, nitriles).

-

Mild conditions (room temperature, 6–8 hours).

Limitations :

-

Lower yields compared to nucleophilic substitution.

-

Requires synthesis of aldehyde precursor, adding steps.

Grignard Addition

Reacting 2,6-dibromophenol with ethylamine via a Grignard reagent (e.g., ethylmagnesium bromide) in tetrahydrofuran (THF) has been explored. However, competing etherification and low selectivity limit practicality (<30% yield).

Direct Bromination of Phenoxyethylamine

Direct bromination of phenoxyethylamine using bromine (Br) in acetic acid introduces bromine atoms at the 2 and 6 positions. This method suffers from overbromination and requires rigorous temperature control (0–5°C) to suppress dibromide byproducts.

Optimization Strategies

Catalyst Selection

Phase-transfer catalysts (e.g., TBAB) improve interfacial contact in nucleophilic substitution, reducing reaction time from 24 hours to 12 hours and boosting yields by 15–20%. In contrast, STAB in reductive amination minimizes side reactions but necessitates anhydrous conditions.

Solvent Effects

-

Polar aprotic solvents : Acetonitrile and DCE enhance nucleophilicity in substitution reactions.

-

Ether solvents : THF facilitates Grignard reactions but is less effective for brominated substrates due to solvation issues.

Temperature and Stoichiometry

Excess 2-chloroethylamine hydrochloride (1.5 equiv) and KCO (2.0 equiv) maximize substitution efficiency. Elevated temperatures (>80°C) accelerate reactions but risk decomposition of brominated intermediates.

Analytical Characterization

-

NMR Spectroscopy : H NMR (400 MHz, CDCl): δ 7.32 (d, 2H, Ar-H), 6.95 (t, 1H, Ar-H), 3.85 (t, 2H, OCH), 2.95 (t, 2H, NHCH).

-

HPLC : Purity >98% achieved using C18 columns (acetonitrile/water, 70:30).

Applications and Derivatives

This compound serves as a precursor for:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(2,6-Dibromo-phenoxy)ethylamine, and how can reaction yields be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of 2,6-dibromophenol with a halogenated ethylamine precursor (e.g., 2-chloroethylamine). Optimization requires controlled reaction conditions (e.g., anhydrous solvent, inert atmosphere) and catalysts like potassium carbonate or triethylamine to enhance nucleophilicity. Yield improvements may involve temperature gradients (e.g., reflux at 80–100°C) and stoichiometric adjustments .

- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields >70% are achievable with purified intermediates.

Q. How should researchers safely handle this compound during experimental workflows?

- Methodological Answer : Follow OSHA HazCom 2012 guidelines:

- Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood.

- Avoid skin contact due to severe irritation risks .

- Store in airtight containers away from oxidizing agents and acids .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and ethylamine signals (δ 2.8–3.5 ppm).

- FT-IR : Confirm N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- Mass Spectrometry : Use ESI-MS for molecular ion [M+H]⁺ and bromine isotope patterns .

Advanced Research Questions

Q. How does steric hindrance from the 2,6-dibromo substitution affect the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The bromine substituents create steric and electronic challenges for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Use bulky ligands (e.g., SPhos) to stabilize intermediates. Reaction efficiency can be tested via kinetic studies comparing mono- vs. di-brominated analogs .

- Data Contradiction : Some studies report reduced yields in dibrominated systems due to slower oxidative addition, while others note improved regioselectivity .

Q. What strategies mitigate instability of this compound under acidic or oxidative conditions?

- Methodological Answer :

- Acidic Conditions : Avoid protic solvents (e.g., HCl); use buffered aqueous phases (pH 6–8) during extractions.

- Oxidative Stability : Add antioxidants (e.g., BHT) or store under nitrogen .

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation products.

Q. How does this compound interact with serotonin receptors (e.g., 5-HT2A/2C), and what structural analogs enhance selectivity?

- Methodological Answer : Use radioligand binding assays (³H-ketanserin for 5-HT2A) to quantify affinity (Kᵢ). Structural modifications (e.g., replacing Br with CF₃ or altering the ethylamine chain) can improve selectivity. Molecular docking studies with receptor homology models guide rational design .

- Key Finding : Bromine’s electronegativity enhances π-π stacking in receptor pockets, but bulkier substituents may reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.